molecular formula C19H24N4O B12178537 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide

4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide

Cat. No.: B12178537
M. Wt: 324.4 g/mol
InChI Key: ZXWRZZBDAQMJLK-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an indole ring and a pyrazole ring, both of which are known for their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 1-methylindole, is subjected to a Friedel-Crafts acylation reaction to introduce a butanoyl group at the 3-position of the indole ring.

    Formation of the Pyrazole Derivative: 1,3,5-trimethylpyrazole is synthesized through the condensation of acetylacetone with hydrazine hydrate.

    Coupling Reaction: The indole derivative and the pyrazole derivative are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the butanamide moiety to yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the butanamide moiety.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets. The indole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks the trimethyl substitution on the pyrazole ring.

    4-(1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide: Lacks the methyl substitution on the indole ring.

    4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks both the trimethyl substitution on the pyrazole ring and the methyl substitution on the indole ring.

Uniqueness

The presence of both the 1-methyl-1H-indol-3-yl and 1,3,5-trimethyl-1H-pyrazol-4-yl groups in 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide makes it unique. These substitutions can significantly influence the compound’s biological activity and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-(1-methylindol-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)butanamide

InChI

InChI=1S/C19H24N4O/c1-13-19(14(2)23(4)21-13)20-18(24)11-7-8-15-12-22(3)17-10-6-5-9-16(15)17/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,20,24)

InChI Key

ZXWRZZBDAQMJLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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